molecular formula C19H20N2O3S3 B2819144 3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1115871-57-2

3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2819144
CAS No.: 1115871-57-2
M. Wt: 420.56
InChI Key: TZAJSCDXEFWXHA-UHFFFAOYSA-N
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Description

3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S3 and its molecular weight is 420.56. The purity is usually 95%.
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Biological Activity

3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide, identified by CAS number 1115871-57-2, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiophene ring, sulfonamide group, and carboxamide functional group, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S3_{3}
  • Molecular Weight : 420.6 g/mol
  • Structure : The compound features a thiophene ring that enhances its reactivity and interaction with biological targets due to the presence of multiple sulfur atoms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to the one . For instance, compounds derived from thiophene-2-carboxamide have shown significant antiproliferative effects against various human tumor cell lines. A notable study indicated that specific derivatives could induce apoptotic cell death in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The mechanisms involved include:

  • Activation of caspases 3 and 9.
  • Cleavage of poly(ADP-ribose) polymerase (PARP).
  • Induction of DNA fragmentation and loss of mitochondrial membrane potential .

Antioxidant Activity

Thiophene derivatives have also demonstrated antioxidant properties. For example, certain compounds exhibited substantial inhibition of radical cation formation in ABTS assays, indicating their potential as antioxidants comparable to established standards like ascorbic acid .

Antibacterial Activity

The compound's structural features suggest potential antibacterial effects. Research on related thiophene derivatives has shown activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting the relevance of these compounds in developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

  • The thiophene ring contributes to enhanced interactions with biological targets due to its aromatic nature.
  • The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to enzyme active sites.

Case Studies

  • Apoptosis Induction : A specific study on similar thiophene derivatives demonstrated their ability to induce apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial morphology and function upon treatment with these compounds .
  • Antiproliferative Effects : In vitro assays showed that certain thiophene carboxamide derivatives could suppress cell proliferation significantly in Hep3B liver cancer cells, with IC50_{50} values indicating high potency .

Data Summary

PropertyValue
Molecular FormulaC19_{19}H20_{20}N2_{2}O3_{3}S3_{3}
Molecular Weight420.6 g/mol
Anticancer ActivityInduces apoptosis in tumor cell lines
Antioxidant ActivityComparable to ascorbic acid
Antibacterial ActivityActive against E. coli and P. aeruginosa

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific molecular pathways involved in disease processes.

Case Study: Inhibition of β-Catenin
Research has indicated that this compound can interact with β-catenin, a key player in the Wnt signaling pathway, leading to its ubiquitination and degradation. This mechanism suggests potential applications in cancer therapy, where β-catenin is often dysregulated.

Antimicrobial Activity

The compound's structure may allow it to target bacterial and fungal pathogens effectively. Preliminary studies have shown that derivatives of thiophene-based compounds exhibit antimicrobial properties.

Case Study: Antiplasmodial Activity
A related compound demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. The mechanism involved interference with the parasite's metabolic pathways, suggesting that similar thiophene derivatives could be explored for their antimalarial potential .

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.

Application Example: Organic Electronics
Research into thiophene derivatives has shown promise in organic photovoltaics and field-effect transistors due to their favorable charge transport properties. The incorporation of sulfonamide groups may enhance solubility and processability in various solvents .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryPotential inhibitor of β-catenin for cancer therapyInteraction studies with β-catenin
Antimicrobial ActivityTargeting bacterial and fungal pathogensAntimalarial activity against Plasmodium
Material ScienceBuilding block for organic electronicsUse in photovoltaics and transistors

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-14-5-7-16(8-6-14)27(23,24)21(2)17-10-13-26-18(17)19(22)20-11-9-15-4-3-12-25-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAJSCDXEFWXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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